

An In-Depth Technical Guide to 2-Methyl-2H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-2H-indazole-4-carbaldehyde

Cat. No.: B1397825

[Get Quote](#)

CAS Number: 1079992-61-2

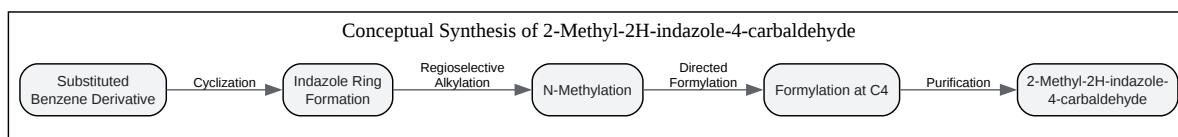
Introduction

2-Methyl-2H-indazole-4-carbaldehyde is a distinct isomer within the indazole family, a class of heterocyclic aromatic organic compounds. These bicyclic structures, featuring a benzene ring fused to a pyrazole ring, are of significant interest in medicinal chemistry and materials science. The specific placement of the methyl group at the N2 position and the carbaldehyde (formyl) group at the C4 position endows this molecule with a unique electronic and steric profile, differentiating it from its more commonly documented isomers, such as 2-methyl-2H-indazole-3-carbaldehyde.

This guide provides a comprehensive overview of **2-Methyl-2H-indazole-4-carbaldehyde**, consolidating its known properties and presenting a framework for its synthesis, characterization, and potential applications. It is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of this specific chemical entity. While publicly available data on this particular isomer is limited, this document leverages established principles of heterocyclic chemistry to offer valuable insights.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **2-Methyl-2H-indazole-4-carbaldehyde** is presented in the table below. These identifiers are crucial for accurate


documentation and procurement.

Property	Value	Source(s)
CAS Number	1079992-61-2	[1] [2]
Molecular Formula	C ₉ H ₈ N ₂ O	[1]
Molecular Weight	160.17 g/mol	[1]
Canonical SMILES	CN1C=C2C(=N1)C=CC=C2C=O	[1]
InChIKey	IAUMYBTYMNSNML-UHFFFAOYSA-N	[3]

Synthesis and Purification

While a specific, detailed, and validated experimental protocol for the synthesis of **2-Methyl-2H-indazole-4-carbaldehyde** is not readily available in peer-reviewed literature, general methodologies for the preparation of substituted 2H-indazoles can be adapted. The synthesis of 2H-indazoles often involves the construction of the bicyclic ring system, followed by functionalization, or the direct introduction of substituents onto a pre-formed indazole core.

One plausible synthetic approach could involve a multi-step sequence starting from an appropriately substituted benzene derivative. The following diagram outlines a conceptual synthetic pathway.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **2-Methyl-2H-indazole-4-carbaldehyde**.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established organic chemistry principles for the synthesis of similar compounds. It is crucial to note that this procedure has not been validated for this specific molecule and would require optimization and verification.

- **Indazole Ring Formation:** A potential starting point could be the reaction of a suitably substituted o-nitrobenzaldehyde with a reducing agent to facilitate a reductive cyclization, a common method for forming the indazole core.
- **N-Methylation:** The resulting indazole can then be N-methylated. This step is critical for regioselectivity, as methylation can occur at either the N1 or N2 position. Reaction conditions, including the choice of base and alkylating agent, would need to be carefully controlled to favor the desired N2 isomer.
- **Formylation:** The introduction of the carbaldehyde group at the C4 position would likely proceed via a directed ortho-metallation, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The directing group would be crucial for achieving the desired regiochemistry.
- **Purification:** The final product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain the compound in high purity.

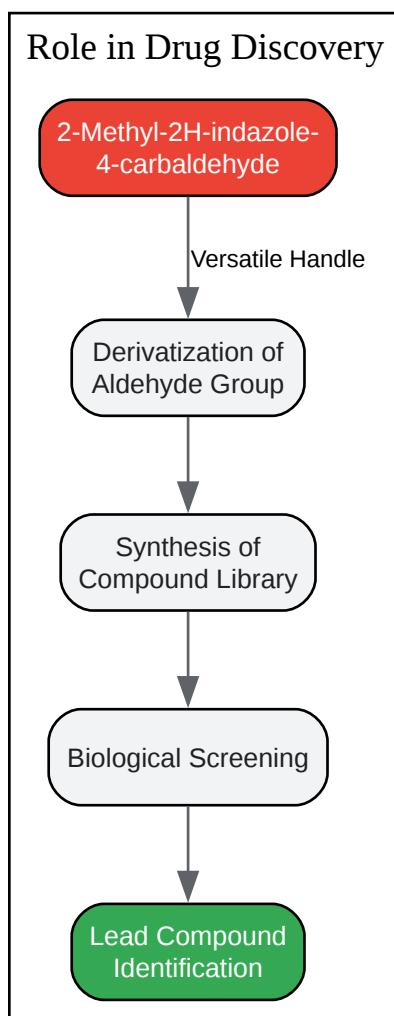
Analytical Characterization

The structural confirmation of **2-Methyl-2H-indazole-4-carbaldehyde** would rely on a combination of standard spectroscopic techniques. While a comprehensive set of spectral data for this specific isomer is not publicly available, the expected characteristic signals are outlined below based on the analysis of analogous compounds.

Technique	Expected Observations
¹ H NMR	- A singlet for the methyl group protons (around 4.0-4.3 ppm).- A singlet for the aldehyde proton (around 10.0-10.5 ppm).- A series of signals in the aromatic region corresponding to the protons on the bicyclic ring system.
¹³ C NMR	- A signal for the methyl carbon.- A signal for the aldehyde carbonyl carbon (typically in the range of 185-195 ppm).- Signals for the aromatic carbons of the indazole ring.
IR Spectroscopy	- A strong carbonyl (C=O) stretching vibration for the aldehyde group (around 1680-1700 cm ⁻¹).- C-H stretching vibrations for the aromatic and methyl groups.- C=C and C=N stretching vibrations characteristic of the indazole ring.
Mass Spectrometry	- A molecular ion peak corresponding to the exact mass of the compound (C ₉ H ₈ N ₂ O).

Applications in Research and Drug Discovery

The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The aldehyde functionality at the C4 position of **2-Methyl-2H-indazole-4-carbaldehyde** serves as a versatile synthetic handle for further molecular elaboration.


Potential applications include:

- **Building Block for Kinase Inhibitors:** The indazole core is present in several approved kinase inhibitors. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors by derivatizing the aldehyde group.
- **Precursor for Novel Heterocyclic Systems:** The aldehyde group can participate in a variety of chemical transformations, such as condensations, Wittig reactions, and reductive

aminations, to construct more complex heterocyclic systems with potential therapeutic applications.

- Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening campaigns to identify new binding motifs for therapeutic targets.

The following diagram illustrates the logical relationship of this compound as a building block in drug discovery workflows.

[Click to download full resolution via product page](#)

Caption: The role of **2-Methyl-2H-indazole-4-carbaldehyde** in a drug discovery pipeline.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Methyl-2H-indazole-4-carbaldehyde** is not widely available. However, based on the known hazards of similar chemical compounds, the following general safety precautions should be observed:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

It is imperative to consult the supplier-specific SDS for detailed and up-to-date safety and handling information before use.

Conclusion

2-Methyl-2H-indazole-4-carbaldehyde represents a valuable, yet under-documented, chemical entity with significant potential in synthetic and medicinal chemistry. While a wealth of information exists for the broader indazole class, this specific isomer warrants further investigation to fully elucidate its chemical reactivity and utility. This guide provides a foundational understanding based on available data and established chemical principles, serving as a starting point for researchers and developers interested in exploring the unique properties and applications of this compound. As more research becomes available, a more detailed and validated picture of this molecule's characteristics will undoubtedly emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-2H-indazole-4-carboxaldehyde | 1079992-61-2 | ETB99261 [biosynth.com]

- 2. 7-chloro-2-methyl-2H-indazole-4-carbaldehyde | C9H7ClN2O | CID 59334563 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1079992-61-2 (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methyl-2H-indazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1397825#2-methyl-2h-indazole-4-carbaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com